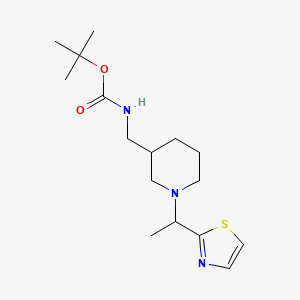

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate

Description

Chemical Structure: The compound (CAS: 1289385-56-3) features a piperidine core substituted with a thiazol-2-yl ethyl group at the 1-position and a tert-butyl carbamate-protected methyl group at the 3-position. Its molecular formula is C₁₆H₂₇N₃O₂S, with a molecular weight of 325.47 g/mol .

Properties:

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2S/c1-12(14-17-7-9-22-14)19-8-5-6-13(11-19)10-18-15(20)21-16(2,3)4/h7,9,12-13H,5-6,8,10-11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBPFGIVWSVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCCC(C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301120852 | |

| Record name | Carbamic acid, N-[[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-56-3 | |

| Record name | Carbamic acid, N-[[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: Synthesize 1-(thiazol-2-yl)ethanol using thiazole and an appropriate alkylation agent under controlled conditions.

Step 2: Convert 1-(thiazol-2-yl)ethanol to 1-(1-(thiazol-2-yl)ethyl)piperidine through reaction with piperidine in a solvent like toluene.

Step 3: Final step involves the reaction of 1-(1-(thiazol-2-yl)ethyl)piperidine with tert-butyl chloroformate to form tert-butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate.

Industrial Production Methods: Industrial production methods typically involve optimized versions of the synthetic route described above, with large-scale reactors and automated processes ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Undergoes oxidation reactions, particularly on the thiazole ring.

Reduction: Can be reduced under strong reducing conditions affecting the thiazole ring or piperidine ring.

Substitution: Participates in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using alkyl halides or acyl halides under basic or acidic conditions.

Major Products Formed:

Oxidation products include thiazole oxide derivatives.

Reduction products include partially or fully reduced thiazole or piperidine derivatives.

Substitution products vary based on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate has been investigated for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Studies have indicated that compounds with similar structural frameworks exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The piperidine structure is known to influence serotonin and norepinephrine pathways, which are critical in mood regulation.

| Study Reference | Findings |

|---|---|

| Investigated the impact of similar compounds on serotonin uptake inhibition. | |

| Explored the relationship between piperidine derivatives and their antidepressant efficacy. |

Antimicrobial Properties

The thiazole moiety is recognized for its antimicrobial properties. Compounds containing thiazole rings have shown effectiveness against various bacterial strains.

| Pathogen Tested | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Research indicates that the incorporation of thiazole enhances the compound's ability to disrupt bacterial cell walls, leading to increased potency against resistant strains.

Neuropharmacology

The compound's ability to interact with neuroreceptors makes it a candidate for studying neurological disorders such as anxiety and schizophrenia.

| Receptor Targeted | Effect |

|---|---|

| NMDA Receptor | Antagonistic |

| Dopamine Receptor | Modulatory |

Preliminary studies suggest that the compound may help in reducing excitotoxicity associated with neurodegenerative diseases by acting on glutamatergic pathways.

Case Study 1: Antidepressant Potential

In a controlled study involving animal models, researchers administered this compound to assess its antidepressant effects compared to standard SSRIs. The results indicated significant improvements in behavioral tests measuring depression-like symptoms, suggesting potential for clinical development.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is complex and varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing pathways related to thiazole or piperidine structures. The carbamate group could modulate its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Derivatives

a. tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(5-(p-tolyl)thiazol-2-yl)propan-2-yl)carbamate (24c)

- Structural Differences: Replaces the piperidine-thiazole ethyl group with a ketopyrrolidinyl-propanone backbone. The thiazole ring is substituted with a p-tolyl group at the 5-position .

- Synthesis : Data referenced from prior work (article [22]), likely involving coupling of thiazole intermediates with pyrrolidinyl precursors.

b. tert-Butyl ((S)-1-(5-(4-methoxyphenyl)thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (24d, 24e)

- Structural Differences : Similar to 24c but with a 4-methoxyphenyl substituent on the thiazole. Compound 24e may feature additional stereochemical or substituent variations .

- Implications : The methoxy group introduces electron-donating effects, altering electronic properties and possibly metabolic stability.

Piperidine-Based Carbamates with Varied Substituents

a. tert-Butyl (1-(2-cyanoacetyl)piperidin-3-yl)carbamate (43)

- Structural Differences: Replaces the thiazole-ethyl group with a cyanoacetyl moiety .

- Synthesis: Uses DCC-mediated coupling of cyanoacetic acid with a piperidinyl carbamate precursor under nitrogen.

- Implications: The cyano group increases electrophilicity, enabling nucleophilic additions—a reactivity absent in the target compound.

b. tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate

- Structural Differences : Incorporates a dihydrobenzo[dioxine] carbonyl group instead of thiazole-ethyl .

c. tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate

Heterocyclic Variations in Carbamate Scaffolds

a. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines (e.g., 21c, 22a–23c)

- Structural Differences : Replaces piperidine with azetidine (4-membered ring) and introduces pyrimidine substituents .

- Synthesis : Microwave-assisted coupling of azetidine intermediates with pyrimidine chlorides.

b. tert-Butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

Cyclohexyl and Cyclopentyl Carbamate Derivatives

a. tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296)

- Structural Differences : Replaces piperidine with a methoxy-substituted cyclohexane .

- Implications : Cyclohexane's chair conformation and methoxy group enhance solubility and steric shielding of the amine.

b. tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate

Comparative Data Table

Key Findings and Implications

- Thiazole vs. Oxadiazole/Thiophene : Thiazole derivatives (e.g., 24c–e) prioritize aromatic interactions, while oxadiazole-thiophene hybrids () emphasize metabolic stability.

- Ring Size and Rigidity : Azetidine (4-membered) vs. piperidine (6-membered) alters conformational flexibility, impacting receptor binding .

- Functional Group Diversity: Cyano (43) and alkyne () groups offer distinct synthetic pathways compared to thiazole’s inertness.

Biological Activity

Overview

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is a complex organic compound notable for its potential biological activities. The compound features a piperidine ring substituted with a thiazole moiety and a tert-butyl carbamate group, which contribute to its pharmacological properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Utilizes a Mannich reaction involving formaldehyde and a secondary amine.

- Introduction of the Thiazole Moiety : Achieved through Hantzsch thiazole synthesis, condensing α-haloketones with thioamides.

- Carbamate Formation : The final step reacts the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.

- Receptor Modulation : It modulates receptor activity by binding to receptor sites, potentially altering their function.

Pharmacological Applications

Research indicates that this compound has potential applications in various fields:

- Medicinal Chemistry : Serves as a building block for synthesizing therapeutic agents.

- Organic Synthesis : Acts as an intermediate in creating complex organic molecules.

- Biological Studies : Used in studying enzyme inhibitors and receptor modulators.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds containing thiazole and piperidine structures:

-

Inhibition Studies : A study on diaminothiazole derivatives showed potent activity against Trypanosoma brucei, indicating that similar compounds could exhibit significant antiparasitic effects .

Compound Activity Against T.b. brucei Bioavailability (SC) Half-life Compound 1 Potent 74% ~1 hour - Anticancer Properties : Research on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that modifications in the thiazole-piperidine structure could enhance anticancer activity .

- TMPRSS2 Inhibition : Investigations into peptidomimetic inhibitors indicated that similar structures could effectively block SARS-CoV-2 infection by inhibiting TMPRSS2, highlighting the potential antiviral applications .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate?

Methodological Answer: A multi-step synthesis is typically employed, involving:

Nucleophilic substitution : React a piperidine derivative with a thiazole-containing alkyl halide (e.g., 1-(thiazol-2-yl)ethyl chloride) in THF or DMF under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the piperidin-3-yl-thiazole intermediate .

Carbamate protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Yields range from 60–90% depending on steric hindrance and reaction optimization .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert gas (N₂ or Ar) at –20°C in airtight containers. Avoid exposure to moisture, as the Boc group is hydrolytically sensitive .

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent deprotection .

- Hazard Mitigation : In case of spills, use absorbent materials (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis?

Methodological Answer:

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for coupling reactions involving bulky substituents .

- Solvent Optimization : Polar aprotic solvents like DMF or NMP enhance solubility of intermediates at elevated temperatures (e.g., 100°C) .

- Microwave-assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 10–15% in analogous reactions .

Q. Data Contradiction Analysis :

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., observed m/z 356 [M+H]⁺ in analogous carbamates) .

- NMR : Key signals include:

- ¹H NMR : tert-butyl singlet at δ 1.39 ppm, thiazole protons at δ 7.70–8.33 ppm .

- ¹³C NMR : Boc carbonyl at δ 155–160 ppm .

- HPLC Purity : Use a C18 column with acetonitrile/water gradients; target ≥95% purity .

Q. How do researchers resolve contradictions in spectroscopic data for carbamate derivatives?

Methodological Answer:

Q. What strategies mitigate side reactions during Boc deprotection?

Methodological Answer:

Q. How can researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

- Analyze degradation by HPLC at intervals (0, 24, 48 h).

- Key Findings from Analogs :

Data Contradiction and Troubleshooting

Q. Why do some synthetic protocols report lower yields despite identical conditions?

Methodological Answer:

Q. How to address unexpected byproducts in the final coupling step?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.